molecular formula C26H42Cl2N2O2 B15347268 1-Naphthaleneacetic acid, alpha,alpha-bis(3-(diethylamino)propyl)-, dihydrochloride CAS No. 6394-75-8

1-Naphthaleneacetic acid, alpha,alpha-bis(3-(diethylamino)propyl)-, dihydrochloride

Cat. No.: B15347268
CAS No.: 6394-75-8
M. Wt: 485.5 g/mol
InChI Key: ACGANTPTOLTZLM-UHFFFAOYSA-N
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Description

1-Naphthaleneacetic acid, alpha,alpha-bis(3-(diethylamino)propyl)-, dihydrochloride is a complex organic compound with significant applications in scientific research and industry. This compound is known for its unique chemical structure and properties, which make it valuable in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Naphthaleneacetic acid, alpha,alpha-bis(3-(diethylamino)propyl)-, dihydrochloride typically involves multiple steps, starting with the base compound 1-naphthaleneacetic acid. The process includes the introduction of diethylamino groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound is carried out on a larger scale, utilizing advanced chemical reactors and continuous flow processes. The use of catalysts and optimized reaction conditions helps to increase the yield and purity of the final product. Quality control measures are implemented to ensure the consistency and safety of the compound.

Chemical Reactions Analysis

Types of Reactions: 1-Naphthaleneacetic acid, alpha,alpha-bis(3-(diethylamino)propyl)-, dihydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

  • Substitution: Nucleophilic substitution reactions are facilitated by strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include various derivatives of 1-naphthaleneacetic acid, which can be further modified for specific applications.

Scientific Research Applications

1-Naphthaleneacetic acid, alpha,alpha-bis(3-(diethylamino)propyl)-, dihydrochloride has a wide range of applications in scientific research, including:

  • Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

  • Biology: Employed in studies related to plant growth and development, as well as in the investigation of biological pathways.

  • Medicine: Investigated for its potential therapeutic properties, including its use in drug delivery systems and as a precursor for pharmaceutical compounds.

  • Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-Naphthaleneacetic acid, alpha,alpha-bis(3-(diethylamino)propyl)-, dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the activation or inhibition of certain biological processes. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-Naphthaleneacetic acid, alpha,alpha-bis(3-(diethylamino)propyl)-, dihydrochloride is compared with other similar compounds, highlighting its uniqueness. Some similar compounds include:

  • Naphthaleneacetic acid (NAA): A simpler derivative with similar applications in plant growth regulation.

  • Naphthalene derivatives: Other compounds containing the naphthalene ring structure, which may have different functional groups and properties.

Properties

CAS No.

6394-75-8

Molecular Formula

C26H42Cl2N2O2

Molecular Weight

485.5 g/mol

IUPAC Name

[4-carboxy-7-(diethylazaniumyl)-4-naphthalen-1-ylheptyl]-diethylazanium;dichloride

InChI

InChI=1S/C26H40N2O2.2ClH/c1-5-27(6-2)20-12-18-26(25(29)30,19-13-21-28(7-3)8-4)24-17-11-15-22-14-9-10-16-23(22)24;;/h9-11,14-17H,5-8,12-13,18-21H2,1-4H3,(H,29,30);2*1H

InChI Key

ACGANTPTOLTZLM-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CC)CCCC(CCC[NH+](CC)CC)(C1=CC=CC2=CC=CC=C21)C(=O)O.[Cl-].[Cl-]

Origin of Product

United States

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